奥芬那德林N-氧化物

概述

描述

Orphenadrine N-oxide is a metabolite of the drug orphenadrine, which is commonly used as a muscle relaxant and analgesic. Orphenadrine itself is an anticholinergic drug of the ethanolamine antihistamine class, closely related to diphenhydramine. Orphenadrine N-oxide retains some of the pharmacological properties of its parent compound and is used in various research applications .

科学研究应用

Orphenadrine N-oxide has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of orphenadrine and its metabolites.

Biology: Studied for its effects on various biological systems, including its potential as a muscle relaxant and analgesic.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

作用机制

Target of Action

Orphenadrine N-oxide primarily targets Histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the central nervous system, influencing various physiological processes.

Mode of Action

Orphenadrine N-oxide interacts with its targets by binding and inhibiting both Histamine H1 receptors and NMDA receptors . This interaction results in the restoration of physiological equilibrium and has a favorable effect on the rigidity and tremor of Parkinson’s disease and Parkinsonian syndromes .

Biochemical Pathways

It is known that the compound plays a strategic role in the metabolism of microorganisms in natural environments and in host-pathogen interactions .

Pharmacokinetics

Orphenadrine N-oxide is readily absorbed from the gastrointestinal tract and takes up to 1 hour to exert an effect after oral administration . It has a half-life of approximately 14 hours and undergoes biotransformation in the liver to the pharmacologically active metabolites N-demethyl orphenadrine and N,N-didemethyl orphenadrine . The compound’s ADME properties significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of Orphenadrine N-oxide’s action are primarily observed in its ability to relieve discomfort associated with acute painful musculoskeletal conditions . It is also used to treat muscle pain and to help with motor control in Parkinson’s disease .

Action Environment

The action, efficacy, and stability of Orphenadrine N-oxide can be influenced by various environmental factors. For instance, the compound’s bioavailability and action can be affected by the fasted condition of the patient . More research is needed to fully understand the influence of environmental factors on the action of Orphenadrine N-oxide.

生化分析

Biochemical Properties

Orphenadrine, the parent compound of Orphenadrine N-oxide, binds and inhibits both histamine H1 receptors and NMDA receptors . It is involved in the regulation of motor disturbances induced by neuroleptics .

Cellular Effects

Orphenadrine, from which Orphenadrine N-oxide is derived, acts in the central nervous system to produce its muscle relaxant effects . It also has other actions (anticholinergic) that produce its helpful effects in Parkinson’s disease . Orphenadrine’s CNS and anticholinergic actions may also be responsible for some of its side effects .

Molecular Mechanism

Orphenadrine, the parent compound of Orphenadrine N-oxide, restores the motor disturbances induced by neuroleptics, particularly the hyperkinesia . It binds and inhibits both histamine H1 receptors and NMDA receptors . The dopamine deficiency in the striatum increases the stimulating effects of the cholinergic system, which is counteracted by the anticholinergic effect of Orphenadrine .

Temporal Effects in Laboratory Settings

In a study conducted on rat vas deferens, it was found that Orphenadrine, at low micromolar concentrations, interacts with the noradrenaline reuptake system inhibiting its functionality and thus potentiating the effect of noradrenaline .

Dosage Effects in Animal Models

It is known that Orphenadrine, the parent compound, has been used in various studies involving animal models .

Metabolic Pathways

Orphenadrine, the parent compound of Orphenadrine N-oxide, undergoes hepatic demethylation

Transport and Distribution

It is known that Orphenadrine, the parent compound, is distributed in the body and is metabolized in the liver .

Subcellular Localization

It is known that Orphenadrine, the parent compound, is involved in various cellular processes that could suggest its presence in multiple cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Orphenadrine N-oxide typically involves the oxidation of orphenadrine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods: Industrial production of Orphenadrine N-oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified using standard techniques such as crystallization or chromatography .

化学反应分析

Types of Reactions: Orphenadrine N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent compound or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields more oxidized derivatives, while reduction can regenerate the parent compound .

相似化合物的比较

Orphenadrine: The parent compound, used as a muscle relaxant and analgesic.

Diphenhydramine: A closely related antihistamine with similar anticholinergic properties.

Methocarbamol: Another muscle relaxant with a different chemical structure but similar therapeutic effects.

Uniqueness: Orphenadrine N-oxide is unique in its specific pharmacological profile, which combines the properties of its parent compound with additional effects due to the presence of the N-oxide group. This makes it a valuable compound for research and potential therapeutic applications .

生物活性

Orphenadrine N-oxide is a derivative of orphenadrine, a well-known muscarinic antagonist primarily used for its muscle relaxant properties and in the treatment of Parkinson's disease. This article explores the biological activity of Orphenadrine N-oxide, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Orphenadrine N-oxide

Orphenadrine itself is an anticholinergic drug that exhibits multiple pharmacological actions, including NMDA receptor antagonism and antihistaminic properties. The N-oxide derivative is believed to retain some of these activities while potentially offering enhanced efficacy or reduced side effects.

Orphenadrine N-oxide acts primarily through the following mechanisms:

- NMDA Receptor Antagonism : It inhibits excitotoxicity mediated by NMDA receptors, which is significant in neurodegenerative conditions. Research indicates that orphenadrine protects neuronal cells from death induced by excitotoxic agents like 3-nitropropionic acid (3-NPA) by binding to the NMDA receptor's phencyclidine site, thereby preventing excessive calcium influx and subsequent cell death .

- Muscarinic Receptor Antagonism : As a muscarinic antagonist, it helps restore the balance between cholinergic and dopaminergic neurotransmission, particularly beneficial in Parkinson's disease .

- Histamine H1 Receptor Antagonism : This property contributes to its mild sedative effects and may enhance its analgesic efficacy when used in combination with other pain medications .

Pharmacological Properties

The pharmacokinetic profile of Orphenadrine N-oxide includes:

- Bioavailability : Approximately 90% when administered orally.

- Protein Binding : High protein binding (95%), indicating significant interaction with plasma proteins.

- Metabolism : Primarily metabolized in the liver through demethylation processes.

- Half-Life : Ranges from 13 to 20 hours, allowing for once or twice daily dosing .

1. Neuroprotective Effects

Orphenadrine N-oxide has shown promise in neuroprotection against various neurotoxic agents. In studies involving cultured rat cerebellar granule cells, it effectively reduced cell death induced by 3-NPA, demonstrating a protective effect against excitotoxicity .

2. Muscle Relaxant Properties

As a muscle relaxant, Orphenadrine N-oxide is indicated for treating acute musculoskeletal pain. Its anticholinergic effects help alleviate muscle spasms associated with injuries or conditions like back pain .

3. Potential in Treating Neurodegenerative Disorders

Given its NMDA antagonistic properties, there is potential for Orphenadrine N-oxide in treating neurodegenerative disorders characterized by excitotoxicity, such as Huntington's disease and Alzheimer's disease. It may offer a therapeutic avenue for managing symptoms associated with these conditions .

Study on Neurotoxicity Prevention

In a notable study, rats treated with Orphenadrine prior to exposure to 3-NPA showed a significant reduction in markers of neuronal damage compared to controls. The administration of 30 mg/kg resulted in decreased mortality rates and improved recovery metrics post-exposure .

| Treatment Group | Mortality Rate (%) | Body Weight Recovery (%) |

|---|---|---|

| Control | 40 | - |

| 10 mg/kg | 40 | Minimal |

| 20 mg/kg | 30 | Moderate |

| 30 mg/kg | 10 | Significant |

This data suggests that higher doses correlate with better protective outcomes.

Evaluation of Antinociceptive Effects

Research has also indicated that Orphenadrine exhibits antinociceptive properties when evaluated in animal models of pain. Its combination with other analgesics has been shown to enhance overall pain relief without significant adverse effects .

属性

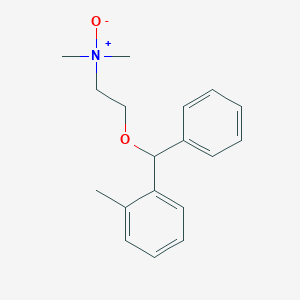

IUPAC Name |

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSSICJSZNPVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951815 | |

| Record name | N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29215-00-7 | |

| Record name | Orphenadrine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029215007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Orphenadrine N-oxide in the metabolism of Orphenadrine citrate?

A: Orphenadrine N-oxide is one of the eight metabolites identified in the urine of healthy volunteers after the administration of Orphenadrine citrate []. It constitutes a minor metabolic pathway, representing approximately 4.6% of the administered dose of Orphenadrine citrate []. This suggests that the N-oxidation of Orphenadrine is a relatively minor pathway in the overall biotransformation of the drug.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。